3-CHLORO-2-(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDINE
Overview
Description
3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine is a heterocyclic organic compound with the molecular formula C10H10ClN3 and a molecular weight of 207.66 g/mol . This compound features a pyridine ring substituted with a chloro group at the 3-position and a 3,5-dimethylpyrazol-1-yl group at the 2-position. It is used in various research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various receptors and enzymes, influencing their activity .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in their activity, potentially influencing various biological processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Related compounds have been shown to have various effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine typically involves the reaction of 3-chloropyridine-2-carbaldehyde with 3,5-dimethylpyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Coupling reactions: It can engage in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Scientific Research Applications
3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-(3,5-dibromo-1H-pyrazol-1-yl)pyridine
- 3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
- 3-Chloro-2-(3,5-dimethylpyrazol-1-yl)benzene
Uniqueness
3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a 3,5-dimethylpyrazol-1-yl group on the pyridine ring makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-7-6-8(2)14(13-7)10-9(11)4-3-5-12-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOQNKQVWGUEGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC=N2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674998 | |
Record name | 3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150164-90-1 | |
Record name | 3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.